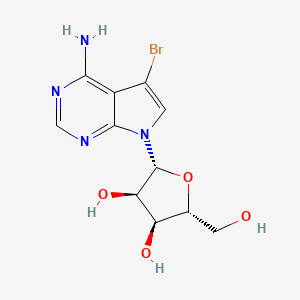
alpha-Methylpyrrolidine-1-ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine structures involves innovative approaches, including the facile synthesis of α,α′ disubstituted N-hydroxypyrrolidines via double 1,4-addition of hydroxylamine in an environmentally friendly ethanol/water system at room temperature (Bargiggia & Murray, 2006). Another method highlights the proline-catalyzed sequential alpha-aminoxylation and alpha-amination of aldehydes, leading to the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to alpha-Methylpyrrolidine-1-ethanol has been detailed through techniques such as X-ray diffraction. For example, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was elucidated, demonstrating intermolecular hydrogen bonding crucial for stabilizing the compound's structure (Percino et al., 2015).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives in multicomponent reactions, such as the 1,3-dipolar cycloaddition reaction, showcases the versatility of these compounds in synthesizing novel spiropyrrolidines and spirothiapyrrolizidines with high regioselectivity and yield (Liu, Dou, & Shi, 2010).
Physical Properties Analysis
The study of N-methylpyrrolidinone and ethanol mixtures reveals insights into the solvation and molecular interactions between amide and alcohol, which could provide a parallel understanding of the physical interactions involving alpha-Methylpyrrolidine-1-ethanol (Zielkiewicz, 2003).
Chemical Properties Analysis
Investigations into the conversion of related compounds, such as 2-(methylthio)ethanol into chlorinated derivatives, highlight the chemical reactivity and potential for functional group transformations in pyrrolidine-based alcohols (Billington & Golding, 1982). Additionally, the enzymatic modification of elongation factor 1 alpha by ethanolamine-phosphoglycerol moieties suggests interesting posttranslational modifications that might have analogies in the chemistry of alpha-Methylpyrrolidine-1-ethanol (Whiteheart et al., 1989).
Aplicaciones Científicas De Investigación
Receptor Differentiation
Alpha-Methylpyrrolidine-1-ethanol, through its structural modifications, contributes to understanding the differentiation of receptors responsive to sympathomimetic activity. Specifically, alterations in the structure of sympathomimetic compounds like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol reveal the existence of two distinct β-receptor populations, β-1 and β-2, with varying distributions across different tissues. This insight is significant for receptor-targeted therapies and understanding receptor behavior (Lands, Ludueña & Buzzo, 1967).
Ethanol Interaction with Glycine Receptors
Research on alpha-Methylpyrrolidine-1-ethanol aids in understanding the interaction of ethanol with strychnine-sensitive glycine receptors. Variations in the alpha 1 glycine receptor, specifically the A52S mutation, influence the receptor's sensitivity to ethanol, highlighting the role of specific amino acids in receptor-ethanol interactions. This knowledge is crucial for developing treatments for conditions related to glycine receptor malfunction or ethanol toxicity (Mascia et al., 1996).
Synthesis of Amino Alcohols
Alpha-Methylpyrrolidine-1-ethanol is instrumental in the enantioselective synthesis of 1,3-amino alcohols, showcasing its importance in organic synthesis. The synthesis process, involving proline-catalyzed sequential alpha-aminoxylation/alpha-amination, demonstrates the chemical's versatility and its potential in producing complex organic molecules, which are valuable in pharmaceutical and material sciences (Jha, Kondekar & Kumar, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307273 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methylpyrrolidine-1-ethanol | |
CAS RN |
42122-41-8 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpyrrolidine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042122418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyrrolidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)

![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)




![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)





